Desdiacetyl-8-oxo famciclovir-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

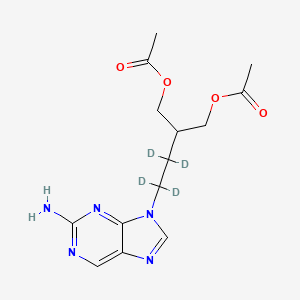

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXKWVWZWMLJEH-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661969 | |

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-42-9 | |

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Desdiacetyl-8-oxo famciclovir-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desdiacetyl-8-oxo famciclovir-d4, a stable isotope-labeled derivative of an oxidative metabolite of the antiviral prodrug famciclovir. This document details its chemical properties, metabolic pathway, and its critical role as an internal standard in bioanalytical method development for the quantification of famciclovir's active metabolite, penciclovir. While a specific, publicly available synthesis protocol for this exact molecule is not detailed in the literature, this guide outlines the general synthetic strategies for similar compounds. Furthermore, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided, based on established methods for related analytes.

Introduction

Famciclovir is an orally administered prodrug that is rapidly converted in the body to its active antiviral form, penciclovir.[1][2] Penciclovir is effective against various herpesviruses.[1] The metabolic pathway of famciclovir involves several enzymatic steps, including deacetylation and oxidation, leading to the formation of various metabolites. One such metabolite is the 8-oxo derivative of deacetylated famciclovir. This compound is a deuterated analog of this metabolite, designed for use as an internal standard in pharmacokinetic and bioanalytical studies.[3] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise and accurate quantification of the target analyte by mass spectrometry.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)but-1-yl-d4]-7,9-dihydro-8H-purin-8-one |

| Synonyms | BRL 48959-d4, 8-Oxo-6-deoxypenciclovir-d4 |

| CAS Number | 1346603-55-1 |

| Molecular Formula | C₁₀H₁₁D₄N₅O₃ |

| Molecular Weight | 257.28 g/mol |

| Appearance | White to off-white solid (presumed) |

| Storage | 2-8°C Refrigerator |

Metabolic Pathway of Famciclovir

Famciclovir undergoes extensive first-pass metabolism to become the active antiviral agent, penciclovir. This biotransformation involves a series of enzymatic reactions, primarily occurring in the intestinal wall and liver. The key enzyme responsible for the final oxidation step is aldehyde oxidase.[1][4] The formation of 8-oxo metabolites is a known pathway for famciclovir and its precursors.[1][4]

Caption: Metabolic pathway of famciclovir to its active form, penciclovir, and related metabolites.

Synthesis of this compound

General Synthetic Approach

The synthesis would likely start from a suitable purine derivative. The key steps would include:

-

Alkylation: Introduction of the side chain to the purine ring.

-

Deuterium Labeling: Incorporation of deuterium atoms into the side chain. This is often achieved using deuterated reagents during the synthesis of the side-chain precursor.

-

Oxidation: Introduction of the 8-oxo group to the purine ring. This can be a challenging step requiring specific oxidizing agents that are selective for the C8 position of the purine.

-

Deprotection: Removal of any protecting groups used during the synthesis.

The following diagram illustrates a plausible, generalized workflow for the synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Application as an Internal Standard in Bioanalysis

This compound is primarily used as an internal standard in the quantification of penciclovir and its metabolites in biological matrices such as plasma and urine. Its stable isotope-labeled nature ensures that it behaves chromatographically and in the mass spectrometer's ion source similarly to the unlabeled analyte, thus correcting for variations in sample preparation and instrument response.

Representative Experimental Protocol: LC-MS/MS Quantification of Penciclovir

While a specific protocol for this compound is not published, the following represents a typical LC-MS/MS method for penciclovir analysis, which would be adapted for this internal standard.

5.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of internal standard working solution (this compound in a suitable solvent like methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Caption: A typical workflow for plasma sample preparation for LC-MS/MS analysis.

5.1.2. Liquid Chromatography Parameters (Representative)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

5.1.3. Mass Spectrometry Parameters (Representative)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Penciclovir) | To be optimized (e.g., m/z 254.1 -> 152.1) |

| MRM Transition (this compound) | To be optimized (e.g., m/z 258.2 -> fragment ion) |

| Collision Energy | To be optimized |

| Source Temperature | 500°C |

Note: The specific MRM transitions and collision energies would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.

Method Validation Parameters

A bioanalytical method using this compound as an internal standard would require validation according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability established under various storage and handling conditions |

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and pharmacokinetics. Its use as a stable isotope-labeled internal standard enables the development of robust and reliable bioanalytical methods for the quantification of penciclovir, the active metabolite of famciclovir. While detailed synthetic procedures are not widely published, its preparation follows established principles of organic and medicinal chemistry. The representative experimental protocol provided herein serves as a foundation for the development of specific LC-MS/MS methods for its application in preclinical and clinical studies.

References

- 1. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. | Semantic Scholar [semanticscholar.org]

Desdiacetyl-8-oxo famciclovir-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of Desdiacetyl-8-oxo famciclovir-d4, a key labeled metabolite of the antiviral drug famciclovir.

Chemical Structure and Properties

This compound is a deuterated, oxidative metabolite of famciclovir. Its chemical name is 2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl-d4]-8H-purin-8-one. The structure is characterized by the removal of the two acetyl groups from famciclovir, the introduction of an oxo group at the 8th position of the purine ring, and the incorporation of four deuterium atoms on the butyl side chain. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies.

Chemical Structure:

While a 2D structure image is not directly available, the chemical name and its relationship to famciclovir allow for a definitive structural representation. The core is a purine ring system, substituted at the 9-position with a deuterated 4-hydroxy-3-(hydroxymethyl)butyl side chain. The purine ring is further modified with an amino group at the 2-position and an oxo group at the 8-position.

Physicochemical Properties

Specific experimental data for this compound is not extensively published. However, the following information has been compiled from available resources.

| Property | Value | Source |

| Molecular Formula | C10H11D4N5O3 | [1][2] |

| Molecular Weight | 257.28 g/mol | [1][2] |

| CAS Number | 1346603-55-1 | [1] |

| Synonyms | 2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-8H-purin-8-one-d4, BRL 48959-d4, 8-Oxo-6-deoxypenciclovir-d4 | [1] |

| Physical Appearance | Assumed to be a solid | |

| Solubility | No specific data available. Expected to have some aqueous solubility due to the hydroxyl and amino groups. | |

| Melting Point | No specific data available. | |

| Boiling Point | No specific data available. |

Metabolic Pathway of Famciclovir

Famciclovir is a prodrug that is inactive in its administered form.[3][4] Following oral administration, it undergoes extensive first-pass metabolism to be converted into its active antiviral form, penciclovir, and other metabolites.[5] Desdiacetyl-8-oxo famciclovir is a minor oxidative metabolite in this pathway.

The metabolic conversion involves two primary steps:

-

Deacetylation: The two acetyl groups on the side chain of famciclovir are rapidly removed by esterases in the intestine and liver.[5]

-

Oxidation: The resulting intermediate, 6-deoxypenciclovir, is then oxidized. The primary site of oxidation is the 6-position of the purine ring, catalyzed by aldehyde oxidase, to form the active antiviral agent penciclovir.[5][6] A smaller fraction of the 6-deoxypenciclovir is oxidized at the 8-position to form 8-oxo-desacetylated famciclovir.[]

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and analysis of this compound are limited. However, based on the general knowledge of famciclovir chemistry and analytical techniques, the following outlines the likely methodologies.

Synthesis and Purification

The synthesis of this compound would be a multi-step process, likely adapted from established routes for famciclovir and its analogs.[8]

Hypothetical Synthesis Workflow:

Methodology:

-

Synthesis of the Deuterated Side Chain: A key step would involve the synthesis of the 4-hydroxy-3-(hydroxymethyl)butyl side chain with deuterium atoms incorporated at specific positions. This would likely be achieved using deuterated starting materials and standard organic synthesis techniques.

-

Coupling to the Purine Ring: The deuterated side chain would then be coupled to a suitable purine precursor.

-

Deacetylation: If acetyl protecting groups are used during the synthesis, they would be removed.

-

Oxidation: A selective oxidation step would be required to introduce the oxo group at the 8-position of the purine ring. This could potentially be achieved using enzymatic (e.g., aldehyde oxidase) or chemical methods.

-

Purification: The final product would be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Analytical Methods

This compound is primarily used as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Typical Analytical Workflow:

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, urine) are collected. A known amount of this compound is added as an internal standard. Proteins are typically removed by precipitation, followed by solid-phase extraction (SPE) or liquid-liquid extraction to concentrate and clean up the analytes.

-

LC Separation: The extracted sample is injected into an HPLC system. Separation is usually achieved on a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (e.g., penciclovir) and the internal standard (this compound) are monitored. The deuterium labeling of the internal standard results in a mass shift, allowing for its distinct detection from the unlabeled analyte.

-

Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.

Role in Drug Development

This compound plays a critical role in the development and post-marketing surveillance of famciclovir. Its primary application is as a stable isotope-labeled internal standard in pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard that is structurally very similar to the analyte of interest (penciclovir) and its metabolites helps to correct for variability in sample processing and instrument response, leading to highly accurate and precise quantification. This is essential for regulatory submissions and for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of famciclovir.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102924455A - Synthetic method of famciclovir intermediate - Google Patents [patents.google.com]

In-Depth Technical Guide: Desdiacetyl-8-oxo famciclovir-d4

CAS Number: 1346603-55-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desdiacetyl-8-oxo famciclovir-d4 is a deuterated analog of Desdiacetyl-8-oxo famciclovir, a minor oxidative metabolite of the antiviral prodrug famciclovir. Its primary application in pharmaceutical research and development is as a stable isotope-labeled internal standard for bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms provides a distinct mass difference, enabling precise and accurate quantification of the non-labeled metabolite in complex biological matrices. This technical guide provides a comprehensive overview of its chemical properties, its metabolic origin, and its application in experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1346603-55-1 | N/A |

| Molecular Formula | C₁₀H₁₁D₄N₅O₃ | N/A |

| Molecular Weight | 257.28 g/mol | N/A |

| Appearance | White to off-white solid (presumed) | N/A |

| Solubility | Soluble in methanol, DMSO, and other organic solvents (presumed) | N/A |

| Purity | Typically >98% for use as an analytical standard | N/A |

Metabolic Pathway of Famciclovir

Famciclovir is a prodrug that undergoes extensive first-pass metabolism to its active antiviral form, penciclovir. This biotransformation involves a series of enzymatic reactions, primarily deacetylation and oxidation. The formation of Desdiacetyl-8-oxo famciclovir is a result of oxidation at the 8-position of the purine ring, a reaction catalyzed by the enzyme aldehyde oxidase.

Metabolic activation of famciclovir.

Synthesis and Purification

While specific synthesis protocols for this compound are proprietary and not publicly available, a general workflow for the synthesis of a deuterated metabolite internal standard can be outlined. The synthesis would likely involve the chemical synthesis of the non-deuterated metabolite, Desdiacetyl-8-oxo famciclovir, followed by a deuteration step, or the use of a deuterated starting material in the synthesis pathway.

General workflow for synthesis and purification.

Purification is critical to ensure the isotopic and chemical purity of the internal standard. High-performance liquid chromatography (HPLC) is a common method for purification. The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols: Use as an Internal Standard

The primary application of this compound is as an internal standard in the quantification of Desdiacetyl-8-oxo famciclovir in biological samples. Below is a representative experimental protocol for a pharmacokinetic study.

Objective: To quantify the concentration of Desdiacetyl-8-oxo famciclovir in plasma samples from subjects administered famciclovir.

Materials:

-

Blank plasma

-

Desdiacetyl-8-oxo famciclovir analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Protocol:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Desdiacetyl-8-oxo famciclovir and this compound in methanol.

-

Prepare serial dilutions of the Desdiacetyl-8-oxo famciclovir stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

-

-

Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with water.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

-

MS/MS Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Monitor the following mass transitions (MRM):

-

Desdiacetyl-8-oxo famciclovir: m/z 254.1 → 136.1 (example transition)

-

This compound: m/z 258.1 → 140.1 (example transition)

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The following tables represent typical data that would be generated in a bioanalytical method validation using this compound as an internal standard.

Table 1: LC-MS/MS Parameters

| Parameter | Analyte (Desdiacetyl-8-oxo famciclovir) | Internal Standard (this compound) |

| Precursor Ion (m/z) | 254.1 | 258.1 |

| Product Ion (m/z) | 136.1 | 140.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | 25 |

| Retention Time (min) | 3.2 | 3.2 |

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,500 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,800 | 0.252 |

| 50 | 64,500 | 51,200 | 1.260 |

| 100 | 129,000 | 50,900 | 2.534 |

| 500 | 650,000 | 51,100 | 12.720 |

| 1000 | 1,310,000 | 50,700 | 25.838 |

Signaling Pathway of the Active Metabolite, Penciclovir

This compound is an analytical standard and does not have a direct therapeutic effect or interact with signaling pathways. The relevant biological activity stems from the active metabolite of famciclovir, which is penciclovir. Penciclovir is a potent inhibitor of viral DNA polymerase, which is crucial for the replication of herpesviruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).

Mechanism of action of penciclovir.

The mechanism involves the selective phosphorylation of penciclovir by viral thymidine kinase in infected cells. Host cell kinases then further phosphorylate it to penciclovir triphosphate. This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by viral DNA polymerase. The incorporation of penciclovir triphosphate leads to the termination of DNA chain elongation, thus inhibiting viral replication.

Conclusion

This compound is a critical tool for the accurate quantification of the corresponding famciclovir metabolite in preclinical and clinical studies. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for robust and reliable data generation, which is essential for understanding the pharmacokinetics of famciclovir. While it does not possess inherent biological activity, its role in enabling precise measurement of famciclovir's metabolic fate is indispensable for drug development professionals.

Formation of Desdiacetyl-8-oxo Famciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the formation mechanism of Desdiacetyl-8-oxo famciclovir, a key metabolite and impurity in the biotransformation of the antiviral prodrug famciclovir. The document elucidates the metabolic pathway, the enzymatic processes involved, and the underlying chemical mechanisms. Detailed experimental protocols for the in-vitro generation and analytical quantification of this compound are provided, alongside quantitative data from species-specific metabolism studies. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding of the processes.

Introduction

Famciclovir is an orally administered prodrug that is converted in vivo to the active antiviral agent, penciclovir. This bioactivation is a multi-step process involving enzymatic transformations, primarily occurring in the intestinal wall and liver. During this metabolic cascade, several intermediate and side-products are formed, including Desdiacetyl-8-oxo famciclovir. Understanding the formation of this metabolite is critical for impurity profiling, pharmacokinetic analysis, and ensuring the safety and efficacy of famciclovir.

The core transformation involves two key enzymatic steps: initial deacetylation of famciclovir followed by oxidation. The oxidation step, catalyzed by aldehyde oxidase, is not entirely specific and can occur at two different positions on the purine ring, leading to the formation of both the desired active drug and the 8-oxo metabolite.

The Metabolic Pathway

The in vivo conversion of famciclovir to penciclovir and the concurrent formation of Desdiacetyl-8-oxo famciclovir proceeds via a branched pathway.

-

Deacetylation: Famciclovir first undergoes rapid and extensive deacetylation, catalyzed by esterases, to form its desacetylated intermediate, 6-deoxypenciclovir (also referred to as BRL 42359).[1]

-

Oxidation: The subsequent and rate-limiting step is the oxidation of 6-deoxypenciclovir. This reaction is predominantly catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[2] AO facilitates hydroxylation at two key positions on the purine ring:

-

C6-Oxidation: The primary metabolic route involves oxidation at the C6 position, yielding penciclovir, the active antiviral compound.[2]

-

C8-Oxidation: A secondary, competing reaction involves oxidation at the C8 position of the purine ring. This results in the formation of Desdiacetyl-8-oxo famciclovir (also known as 8-oxo-6-deoxypenciclovir).

-

Small amounts of a further metabolite, a 6,8-dioxo product, have also been detected, suggesting subsequent oxidation can occur.

Mechanism of Formation

The formation of Desdiacetyl-8-oxo famciclovir is an enzymatic oxidation reaction catalyzed by aldehyde oxidase (AO). AO is a molybdenum-containing enzyme that facilitates the hydroxylation of various N-heterocyclic compounds.

The proposed mechanism for the 8-oxidation of desacetyl-famciclovir involves the following steps:

-

Substrate Binding: Desacetyl-famciclovir binds to the active site of aldehyde oxidase.

-

Nucleophilic Attack: A hydroxyl group coordinated to the molybdenum cofactor in the enzyme's active site performs a nucleophilic attack on the electron-deficient C8 position of the purine ring of the substrate.

-

Hydride Transfer: A hydride ion is transferred from the C8 position to the molybdenum center, reducing it.

-

Tautomerization & Product Release: The intermediate undergoes tautomerization to the more stable 8-oxo form, and the product, Desdiacetyl-8-oxo famciclovir, is released from the enzyme. The enzyme is subsequently re-oxidized by molecular oxygen.

Quantitative Data

The extent of 8-oxidation of desacetyl-famciclovir is highly species-dependent. While it is a minor pathway in humans, it is significantly more pronounced in other species, such as rabbits.

| Species | Enzyme Source | Substrate | Product(s) | Relative Formation Ratio (Penciclovir : 8-oxo metabolite) | Reference |

| Human | Liver Aldehyde Oxidase | 6-Deoxypenciclovir | Penciclovir + Small amount of 8-oxo-metabolite | Major : Minor | |

| Guinea Pig | Liver Aldehyde Oxidase | 6-Deoxypenciclovir | Penciclovir + Small amount of 8-oxo-metabolite | Major : Minor | |

| Rat | Liver Aldehyde Oxidase | 6-Deoxypenciclovir | Penciclovir + Small amount of 8-oxo-metabolite | Major : Minor | |

| Rabbit | Liver Aldehyde Oxidase | 6-Deoxypenciclovir | Penciclovir + 8-oxo-6-deoxypenciclovir | Approx. 1 : 1 |

Kinetic data for the primary 6-oxidation pathway in human liver cytosol has been determined.

| Substrate | Enzyme Source | KM (µM) | Reference |

| BRL 42359 (6-Deoxypenciclovir) | Human Liver Cytosol | 115 ± 23 | [2] |

Experimental Protocols

Protocol for In-Vitro Formation and Analysis

This protocol describes a representative method for generating and analyzing Desdiacetyl-8-oxo famciclovir from its precursor using liver cytosol, followed by LC-MS/MS analysis.

Materials:

-

Desacetyl-famciclovir (6-deoxypenciclovir)

-

Pooled liver cytosol (e.g., human or rabbit)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade), chilled

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Preparation:

-

Thaw the liver cytosol on ice.

-

Prepare a stock solution of desacetyl-famciclovir in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired final concentration (e.g., 1-10 µM).

-

Prepare the quenching solution: cold acetonitrile containing the internal standard at a fixed concentration.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm the liver cytosol suspension (e.g., at a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer) at 37°C for 5 minutes.

-

Initiate the reaction by adding the buffered desacetyl-famciclovir solution to the cytosol suspension.

-

Incubate the mixture in a shaking water bath at 37°C.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

Immediately add the aliquot to a tube containing a larger volume (e.g., 150 µL) of the cold acetonitrile quenching solution with the internal standard.

-

Vortex briefly to ensure complete protein precipitation.

-

-

Sample Processing:

-

Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

-

Representative LC-MS/MS Analytical Method

This protocol outlines a representative method for the simultaneous quantification of desacetyl-famciclovir, penciclovir, and Desdiacetyl-8-oxo famciclovir. Method parameters should be optimized for the specific instrumentation used.

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 5% B

-

5.0 min: 5% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Example MRM Transitions (to be optimized):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Desacetyl-famciclovir | [M+H]⁺ | Fragment specific to the purine or side chain |

| Penciclovir (6-oxo) | [M+H]⁺ (e.g., 254.1) | Fragment specific to the guanine base (e.g., 152.1) |

| Desdiacetyl-8-oxo famciclovir | [M+H]⁺ | Fragment specific to the 8-oxo-purine base |

| Internal Standard | [M+H]⁺ | Specific fragment for the IS |

Conclusion

The formation of Desdiacetyl-8-oxo famciclovir is an integral, albeit often minor, part of the metabolic activation of famciclovir. It arises from the enzymatic action of aldehyde oxidase on the common intermediate, desacetyl-famciclovir, in a reaction that competes with the formation of the active drug, penciclovir. The significant species-dependent variation in the rate of this reaction highlights its importance in preclinical drug metabolism studies. The provided methodologies offer a robust framework for researchers to investigate, quantify, and characterize this metabolite, contributing to a more complete understanding of famciclovir's disposition in biological systems.

References

Role of Desdiacetyl-8-oxo famciclovir-d4 in famciclovir metabolism studies

An In-Depth Technical Guide on the Role of Desdiacetyl-8-oxo famciclovir-d4 in Famciclovir Metabolism Studies

Introduction

Famciclovir is an orally administered antiviral prodrug that is highly effective against various herpesviruses, including herpes zoster and herpes simplex viruses.[1] As a prodrug, famciclovir itself is inactive and requires extensive first-pass metabolism to be converted into its active antiviral form, penciclovir.[2][3] Understanding the metabolic fate of famciclovir is critical for characterizing its pharmacokinetics (PK), ensuring bioequivalence of generic formulations, and identifying potential drug-drug interactions.

The quantitative analysis of drug metabolites in complex biological matrices like plasma and urine is fraught with challenges, including sample loss during extraction and ion suppression or enhancement in mass spectrometry.[4] To overcome these issues, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in bioanalysis.[5] This guide focuses on the pivotal role of a specific SIL-IS, This compound , in the precise and accurate quantification of its non-labeled analogue, a minor but important metabolite of famciclovir.

The Metabolic Pathway of Famciclovir

Upon oral administration, famciclovir is rapidly absorbed and undergoes a two-step metabolic conversion to become the active agent, penciclovir.[6] This bioactivation pathway is highly efficient, leading to a high systemic availability of penciclovir (approximately 77%).[3]

-

Deacetylation: The first step involves the rapid hydrolysis of the two acetyl groups from the famciclovir molecule by esterases, primarily in the gut wall and liver. This reaction yields an intermediate metabolite, 6-deoxy penciclovir (BRL 42359).[7]

-

Oxidation: The second and rate-limiting step is the oxidation of the 6-deoxy moiety of the intermediate by aldehyde oxidase in the liver to form penciclovir.[6]

Alongside this primary pathway, minor metabolites are also formed, including oxidized derivatives such as Desdiacetyl-8-oxo famciclovir . Quantifying these metabolites is essential for building a complete metabolic profile of the drug.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Famciclovir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. scilit.com [scilit.com]

Physical and chemical properties of Desdiacetyl-8-oxo famciclovir-d4

An In-depth Technical Guide to Desdiacetyl-8-oxo famciclovir-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties, metabolic context, and analytical application of this compound. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of famciclovir metabolites.

Physical and Chemical Properties

This compound is a deuterated, oxidative metabolite of the antiviral prodrug famciclovir. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-8H-purin-8-one-d4 | [1] |

| Molecular Formula | C₁₀H₁₁D₄N₅O₃ | [1][2][3] |

| Molecular Weight | 257.28 g/mol | [1][2][3] |

| CAS Number | 1346603-55-1 | [1] |

| Biochemical Role | Labeled oxidative metabolite of Famciclovir, used as an internal standard in assays. | [2] |

Metabolic Pathway of Famciclovir

Famciclovir is an inactive prodrug that undergoes extensive first-pass metabolism to become the active antiviral agent, penciclovir.[4][5][6] This biotransformation is a multi-step process occurring primarily in the liver.

The principal metabolic pathway involves two key enzymatic reactions:

-

Deacetylation: Esterases rapidly remove the two acetyl groups from famciclovir to yield an intermediate, 6-deoxy penciclovir (also known as BRL 42359).[7][8]

-

Oxidation: The enzyme aldehyde oxidase then catalyzes the oxidation of the 6-position on the purine ring of 6-deoxy penciclovir to form the active compound, penciclovir.[8]

Desdiacetyl-8-oxo famciclovir is an oxidative metabolite formed during this process. The deuterated form (d4) is used for analytical purposes.

Experimental Protocols: Bioanalytical Quantification

While specific synthesis protocols for this compound are proprietary, its application as an internal standard in a bioanalytical Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is a primary use case. The following is a representative protocol for quantifying famciclovir metabolites in a biological matrix (e.g., plasma).

Objective

To develop and validate a robust method for the simultaneous quantification of famciclovir metabolites, using this compound as an internal standard (IS) to correct for matrix effects and procedural variability.

Materials and Reagents

-

Reference Standards: Penciclovir, 6-Deoxy Penciclovir

-

Internal Standard (IS): this compound

-

Biological Matrix: Human Plasma (K₂EDTA)

-

Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ultrapure Water

-

Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Sample Preparation

-

Thawing: Thaw plasma samples and calibration standards on ice.

-

Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the working IS solution (this compound in 50:50 ACN:H₂O) to all samples, calibration standards, and quality controls.

-

Protein Precipitation: Add 400 µL of cold ACN containing 0.1% FA to precipitate plasma proteins.

-

Vortexing: Vortex mix all tubes for 1 minute.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

LC-MS/MS Conditions (Typical)

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient starting at 5% B, ramping to 95% B, followed by re-equilibration.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions for each analyte and the internal standard.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the area ratios against the nominal concentrations of the calibration standards.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 5. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Evidence that famciclovir (BRL 42810) and its associated metabolites do not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Spectral Data Interpretation of Desdiacetyl-8-oxo famciclovir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for Desdiacetyl-8-oxo famciclovir-d4. Due to the limited availability of direct experimental spectra for this specific labeled metabolite, this guide synthesizes the expected data based on the known spectral characteristics of its parent compound, famciclovir, its active metabolite, penciclovir, and general principles of NMR and MS for purine analogs.

Introduction

This compound is a labeled oxidative metabolite of famciclovir, an important antiviral prodrug. Famciclovir is rapidly converted in the body to the active antiviral agent penciclovir.[1][2] The study of its metabolites is crucial for understanding the drug's pharmacokinetics and disposition. The deuterated and oxidized form, this compound, serves as a valuable internal standard for quantitative bioanalytical studies using mass spectrometry. This guide will delve into the anticipated NMR and MS spectral features of this compound, providing a framework for its identification and characterization.

Predicted Spectral Data

The following tables summarize the predicted quantitative NMR and MS data for this compound. These predictions are based on the known spectral data of famciclovir, penciclovir, and related purine analogs.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2' (2H) | ~ 1.9 - 2.1 | m | - | Protons on the ethyl bridge adjacent to the purine. |

| H-1' (2H) | ~ 4.2 - 4.4 | t | ~ 7 | Protons on the ethyl bridge attached to N-9 of the purine. |

| H-3' (1H) | ~ 2.2 - 2.4 | m | - | Methine proton on the butyl side chain. |

| H-4' (deuterated) | - | - | - | The four deuterium atoms are expected to be on this butyl side chain, leading to the absence of corresponding proton signals. |

| -OH (2) | Variable | br s | - | Chemical shift is dependent on solvent and concentration. |

| NH₂ | ~ 6.5 - 7.0 | s | - | Amine protons on the purine ring. |

| NH | ~ 10.5 - 11.0 | s | - | Imidazole proton of the purine ring. |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~ 156 | |

| C-4 | ~ 148 | |

| C-5 | ~ 118 | |

| C-6 | ~ 151 | |

| C-8 | ~ 154 | Carbon bearing the oxo group, expected to be deshielded. |

| C-1' | ~ 45 | Carbon attached to N-9. |

| C-2' | ~ 30 | |

| C-3' | ~ 40 | |

| C-4' | ~ 62 | Carbon bearing the hydroxyl groups. |

Predicted Mass Spectrometry Data

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation of Fragmentation |

| ESI+ | 258.1 (M+H)⁺ | 168.1 | Loss of the deuterated butyl side chain. |

| 152.1 | Protonated 8-oxo-guanine base. A characteristic fragment for guanine analogs.[3] | ||

| ESI- | 256.1 (M-H)⁻ | - | - |

Metabolic Pathway of Famciclovir

Famciclovir is a prodrug that undergoes a series of metabolic transformations to yield the active antiviral agent, penciclovir. The initial steps involve deacetylation, followed by oxidation. This compound represents a labeled version of an oxidative metabolite in this pathway. The active form, penciclovir triphosphate, inhibits viral DNA polymerase.[3][4]

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 1-5 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Solvent suppression techniques (e.g., presaturation) may be employed if residual solvent signals interfere with analyte peaks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Objective: To determine the accurate mass of the molecular ion and to characterize its fragmentation pattern for structural confirmation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Liquid Chromatography:

-

Employ a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

A typical gradient could be 5% to 95% B over 5-10 minutes.

-

-

Mass Spectrometry:

-

Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-500 to determine the accurate mass of the precursor ion.

-

Tandem MS (MS/MS): Perform product ion scans on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data. Use collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation pattern.

-

-

Data Analysis: Analyze the data using the instrument's software. Determine the elemental composition of the precursor and fragment ions from their accurate masses. Compare the observed fragmentation pattern with the predicted fragmentation to confirm the structure.

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a drug metabolite like this compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. The presented data and protocols are intended to assist researchers in the identification, characterization, and quantification of this important metabolite in various experimental settings.

References

- 1. Famciclovir. A review of its pharmacological properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Famciclovir (FAMVIR®) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

In Vitro Formation of Desdiacetyl-8-oxo Famciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro formation of Desdiacetyl-8-oxo famciclovir, an important metabolite in the biotransformation of the antiviral prodrug famciclovir. This document details the metabolic pathways, enzymatic catalysis, and experimental protocols relevant to its formation, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Famciclovir is an orally administered prodrug that is rapidly converted to the active antiviral compound penciclovir.[1][2][3] This biotransformation is a multi-step process primarily occurring in the liver, involving deacetylation and oxidation.[1][4] While the main pathway leads to penciclovir, several minor metabolites are also formed, including Desdiacetyl-8-oxo famciclovir (also known as 8-oxo-6-deoxypenciclovir). Understanding the formation of these metabolites is crucial for a comprehensive pharmacological and toxicological profile of famciclovir.

Metabolic Pathway of Famciclovir

The in vivo and in vitro metabolism of famciclovir proceeds through a series of enzymatic reactions. Following oral administration, famciclovir undergoes extensive first-pass metabolism.[5][6] The primary pathway involves two key steps:

-

Deacetylation: Famciclovir is first deacetylated to its 6-deoxy intermediate, BRL 42359 (6-deoxypenciclovir).[7][8]

-

Oxidation: Subsequently, BRL 42359 is oxidized to the active antiviral agent, penciclovir.[4][7]

The formation of Desdiacetyl-8-oxo famciclovir represents a side-pathway in this process, where oxidation occurs at the 8-position of the purine ring of the deacetylated intermediate.

Signaling Pathway Diagram

Caption: Metabolic pathway of famciclovir to penciclovir and Desdiacetyl-8-oxo famciclovir.

Enzymology of Famciclovir Metabolism

The conversion of the deacetylated intermediate, BRL 42359, to penciclovir and its 8-oxo metabolite is primarily catalyzed by aldehyde oxidase , a molybdenum hydroxylase found in the liver cytosol.[4][7] In vitro studies using human liver cytosol have demonstrated that aldehyde oxidase is the key enzyme responsible for the 6-oxidation of BRL 42359 to penciclovir.[7] While xanthine oxidase is another molybdenum hydroxylase, studies have shown it does not play a significant role in this specific metabolic step in humans.[4][7]

The formation of 8-oxo metabolites, including Desdiacetyl-8-oxo famciclovir, is also attributed to aldehyde oxidase activity.[4] The relative amounts of 6-oxo (penciclovir) and 8-oxo metabolites can vary depending on the species from which the liver enzymes are sourced. For instance, rabbit liver aldehyde oxidase has been shown to produce both penciclovir and 8-oxo-6-deoxypenciclovir in approximately equal quantities from 6-deoxypenciclovir.[4]

Quantitative Data on In Vitro Metabolism

The following table summarizes key quantitative data from in vitro studies on famciclovir metabolism.

| Parameter | Value | Species/System | Reference |

| BRL 42359 to Penciclovir Conversion | |||

| KM | 115 µM ± 23 | Human Liver Cytosol | [7] |

| Inhibitors of BRL 42359 6-oxidation | |||

| Menadione IC50 | 7 µM | Human Liver Cytosol | [7] |

| Isovanillin IC50 | 15 µM | Human Liver Cytosol | [7] |

| Allopurinol | No significant inhibition | Human Liver Cytosol | [7] |

| Metabolite Formation from 6-deoxypenciclovir | |||

| Penciclovir vs. 8-oxo-6-deoxypenciclovir | Approx. equal quantities | Rabbit Liver Aldehyde Oxidase | [4] |

Experimental Protocol: In Vitro Formation of Desdiacetyl-8-oxo Famciclovir

This protocol outlines a general procedure for the in vitro formation of Desdiacetyl-8-oxo famciclovir using liver cytosol, based on methodologies described in the literature.

Experimental Workflow Diagram

Caption: General workflow for the in vitro formation and analysis of famciclovir metabolites.

Materials and Reagents

-

6-deoxypenciclovir (BRL 42359)

-

Liver cytosol (e.g., from human or rabbit)

-

Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., acetonitrile or methanol)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS/MS)

Procedure

-

Preparation of Liver Cytosol:

-

Homogenize fresh or frozen liver tissue in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

The supernatant is the cytosolic fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver cytosol, phosphate buffer, and the substrate (6-deoxypenciclovir). The final substrate concentration should be in the range of plasma concentrations observed in vivo (e.g., 4 µM) or higher for kinetic studies.[7]

-

Pre-incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specified time period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

-

-

Reaction Quenching and Metabolite Extraction:

-

Stop the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile).

-

Vortex and centrifuge to precipitate the proteins.

-

Collect the supernatant containing the metabolites.

-

For further purification and concentration, perform a liquid-liquid extraction with an appropriate organic solvent.

-

-

Analysis:

-

Analyze the extracted samples using a validated HPLC-MS/MS method to separate and quantify the parent compound and its metabolites, including penciclovir and Desdiacetyl-8-oxo famciclovir.

-

Use authentic standards for positive identification and quantification.

-

Conclusion

The in vitro formation of Desdiacetyl-8-oxo famciclovir is a result of the metabolic activity of aldehyde oxidase on the deacetylated intermediate of famciclovir. Understanding this metabolic pathway and the experimental conditions that favor the formation of this and other metabolites is essential for comprehensive drug development and safety assessment. The provided protocols and data serve as a valuable resource for researchers in this field.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 4. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence that famciclovir (BRL 42810) and its associated metabolites do not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Desdiacetyl-8-oxo famciclovir-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of pharmaceuticals by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for achieving the highest accuracy and precision. Desdiacetyl-8-oxo famciclovir-d4 is a deuterated analog of a metabolite of famciclovir, making it an ideal internal standard for the quantification of famciclovir's active metabolite, penciclovir, and related compounds in biological matrices. Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in a bioanalytical method for the quantification of penciclovir in human plasma. The protocols and data presented are adapted from established and validated methods for penciclovir analysis.

Metabolic Pathway of Famciclovir

Famciclovir is a prodrug that is rapidly converted to the active antiviral agent penciclovir in the body through a series of metabolic steps. This biotransformation primarily involves deacetylation and subsequent oxidation. The formation of 8-oxo metabolites is also a known metabolic route.[1]

References

Application Notes and Protocols for the Quantitative Analysis of Famciclovir using Desdiacetyl-8-oxo famciclovir-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famciclovir is an antiviral prodrug that is rapidly converted in vivo to its active metabolite, penciclovir. Penciclovir is a potent inhibitor of viral DNA polymerase and is effective against various herpesviruses. Accurate quantification of famciclovir and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

This document provides detailed application notes and protocols for the quantitative analysis of famciclovir in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Desdiacetyl-8-oxo famciclovir-d4, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.

Metabolic Pathway of Famciclovir

Famciclovir undergoes a multi-step enzymatic conversion to its active form, penciclovir. This metabolic activation is a key aspect of its mechanism of action.

Caption: Metabolic activation of famciclovir to penciclovir triphosphate.

Experimental Protocols

Materials and Reagents

-

Famciclovir reference standard

-

This compound (Internal Standard, IS)

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (drug-free, sourced from an accredited biobank)

Stock and Working Solutions Preparation

-

Famciclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of famciclovir reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the famciclovir stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to a final concentration of 100 ng/mL in methanol.

Sample Preparation (Protein Precipitation)

This method is rapid and suitable for high-throughput analysis.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (100 ng/mL this compound in methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or LC vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow | Desolvation: 800 L/hr, Cone: 150 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Famciclovir | 322.2 | 176.1 | 25 |

| Penciclovir | 254.1 | 152.1 | 20 |

| This compound (IS) | 261.2 (Predicted) | 156.1 (Predicted) | 22 |

Note: The MRM transitions for this compound are predicted based on its chemical structure and may require optimization.

Experimental Workflow

Caption: Workflow for the quantitative analysis of famciclovir in plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of famciclovir.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Famciclovir | 1 - 1000 | > 0.995 |

| Penciclovir | 5 - 2000 | > 0.995 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Famciclovir | LLOQ | 1 | 98.5 | 8.2 |

| Low | 3 | 101.2 | 6.5 | |

| Medium | 100 | 99.8 | 4.1 | |

| High | 800 | 102.5 | 3.5 | |

| Penciclovir | LLOQ | 5 | 97.9 | 9.1 |

| Low | 15 | 103.1 | 7.3 | |

| Medium | 500 | 100.5 | 5.2 | |

| High | 1600 | 98.7 | 4.8 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Famciclovir | Low (3) | 92.1 | 95.8 |

| High (800) | 94.5 | 97.2 | |

| Penciclovir | Low (15) | 89.7 | 93.5 |

| High (1600) | 91.3 | 96.1 | |

| IS | 100 | 93.2 | 98.0 |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of famciclovir and its active metabolite penciclovir in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The simple and rapid protein precipitation sample preparation method allows for high-throughput analysis, which is essential in clinical and drug development settings.

Application Note: Stability-Indicating RP-HPLC Method for the Separation of Famciclovir and Its Impurities

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of famciclovir and the separation of its process-related impurities and degradation products. Famciclovir, an antiviral prodrug, is converted to the active compound penciclovir in the body. Its quality control requires a reliable analytical method to ensure the purity and safety of the active pharmaceutical ingredient (API) and its finished dosage forms.

The method detailed herein is designed for specificity, accuracy, and precision, making it suitable for routine quality control analysis and stability studies in a drug development environment. By employing a C18 column with a phosphate buffer and methanol mobile phase, effective separation of famciclovir from its potential impurities and degradation products generated under various stress conditions (acidic, alkaline, oxidative, and photolytic) is achieved.[1] This protocol has been validated according to International Conference on Harmonisation (ICH) guidelines.[2][3]

Data Presentation: Comparison of HPLC Methods

The following table summarizes various reported HPLC conditions for the analysis of famciclovir and its related substances, providing a comparative overview for method selection and development.

| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] | Method 5[2] |

| Column | C18 (250 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) | Eclipse Plus C18 | RP-C18 | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : KH₂PO₄ Buffer (pH 3.0) (35:65 v/v) | Acetonitrile : 0.02 M Phosphate Buffer (25:75 v/v) | Acetonitrile : Methanol : Glacial Acetic Acid (50:20:30 v/v/v) | Methanol : Water (pH 3.05) (75:25 v/v) | Gradient Elution |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection (UV) | 242 nm | 220 nm (impurities), 305 nm (famciclovir) | Not Specified | 221 nm | Not Specified |

| Injection Volume | Not Specified | 20 µL | 20 µL | Not Specified | Not Specified |

| Temperature | Ambient | Not Specified | Not Specified | Ambient | 35°C |

| Method Type | Isocratic, Stability-Indicating | Isocratic | Isocratic | Isocratic | Gradient, Stability-Indicating |

Experimental Workflow Diagram

Caption: High-level workflow for the HPLC analysis of famciclovir and its impurities.

Detailed Experimental Protocol

This protocol is based on a validated, stability-indicating RP-HPLC method.[1]

Apparatus and Materials

-

HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.[3]

-

Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

-

Data Acquisition Software: EZ Chrome Elite or equivalent.[3]

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated.

-

Volumetric glassware: Class A.

-

Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.

Reagents and Chemicals

-

Famciclovir Reference Standard (RS): USP or equivalent.

-

Methanol: HPLC grade.[1]

-

Potassium Dihydrogen Phosphate (KH₂PO₄): AR grade.[1]

-

Orthophosphoric Acid: AR grade.[1]

-

Water: HPLC grade or ultrapure water.[3]

Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase: Prepare a mixture of Methanol and pH 3.0 Phosphate Buffer in the ratio of 35:65 (v/v).[1] Degas the solution by sonication or helium sparging before use.

-

Diluent: The mobile phase is used as the diluent for standard and sample preparations.

-

Standard Stock Solution (Famciclovir): Accurately weigh about 25 mg of Famciclovir RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.

-

Working Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 20 µg/mL.[1]

-

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of famciclovir and transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to volume with the diluent and mix well.

-

Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the diluent to achieve a final concentration of approximately 20 µg/mL.

-

Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC with UV/DAD Detector |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : KH₂PO₄ Buffer (pH 3.0) (35:65 v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | Ambient[1] |

| Detection Wavelength | 242 nm[1] |

| Injection Volume | 20 µL |

| Run Time | Sufficient to elute all impurities (e.g., 20 minutes) |

System Suitability

Before starting the analysis, perform a system suitability test by injecting the working standard solution five or six times. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor: Not more than 2.0 for the famciclovir peak.

-

Theoretical Plates: Not less than 2000 for the famciclovir peak.

-

Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of replicate injections.

Analytical Procedure

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the working standard solution and record the chromatogram.

-

Inject the prepared sample solutions and record the chromatograms.

-

Identify the famciclovir peak in the sample chromatogram by comparing its retention time with that of the standard. Any other peaks are considered impurities.

Calculation

-

Assay of Famciclovir (%):

Where:

-

AT = Peak area of famciclovir in the sample preparation

-

AS = Average peak area of famciclovir in the standard preparation

-

WS = Weight of Famciclovir RS taken (mg)

-

WT = Weight of sample powder taken (mg)

-

DS = Dilution factor for the standard preparation

-

DT = Dilution factor for the sample preparation

-

P = Purity of Famciclovir RS (%)

-

-

Percentage of Impurities (%): Calculate the percentage of each impurity using the relative peak area method.

Where:

-

Ai = Peak area of an individual impurity

-

ATOTAL = Total area of all peaks in the chromatogram

Note: A relative response factor (RRF) should be established for each known impurity for accurate quantification. If the RRF is unknown, it is assumed to be 1.0.

-

References

Application Note: High-Throughput Quantification of Desdiacetyl-8-oxo Famciclovir in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and drug metabolism studies.

Introduction Famciclovir is an antiviral prodrug that undergoes rapid and extensive first-pass metabolism to its active form, penciclovir.[1][2] Further metabolism leads to the formation of various metabolites, including oxidative species. The quantification of these metabolites is crucial for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Desdiacetyl-8-oxo famciclovir is an oxidative metabolite of famciclovir. This application note describes a robust and sensitive bioanalytical method for the quantification of Desdiacetyl-8-oxo famciclovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Desdiacetyl-8-oxo famciclovir-d4, a stable isotope-labeled (SIL) analog, as the internal standard (IS) to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation.[3][4][5] SIL internal standards are considered the gold standard in quantitative LC-MS/MS assays as they exhibit nearly identical chemical and physical properties to the analyte, effectively compensating for variability in sample preparation and matrix effects.[6][7]

Metabolic Pathway of Famciclovir

Famciclovir is designed as a prodrug to enhance the oral bioavailability of penciclovir. Following oral administration, it is deacetylated and oxidized to form penciclovir, which is the active antiviral agent.[8][9] Further oxidation can occur, for instance, at the C8 position of the guanine moiety, leading to metabolites like Desdiacetyl-8-oxo famciclovir.

Experimental Protocol

This protocol is based on established methods for the analysis of famciclovir metabolites and general principles of bioanalytical sample preparation.[8][10][11]

1. Materials and Reagents

-

Analyte: Desdiacetyl-8-oxo famciclovir

-

Internal Standard (IS): this compound

-

Control Matrix: Blank human plasma (K2EDTA)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the IS in methanol.

-

Working Standards: Serially dilute the analyte stock solution with 50:50 acetonitrile/water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma samples (blank, CC, QC, or unknown) into a 96-well plate.

-

Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each well.

-

Vortex the plate for 2 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 4000 g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of water containing 0.1% formic acid to each well.

-

Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

Experimental Workflow

4. LC-MS/MS Conditions The following are typical starting conditions and may require optimization.

| Parameter | Condition |

| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290) |